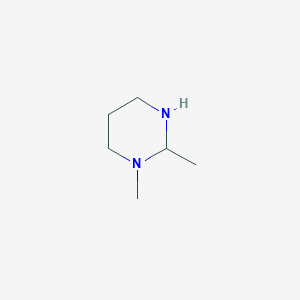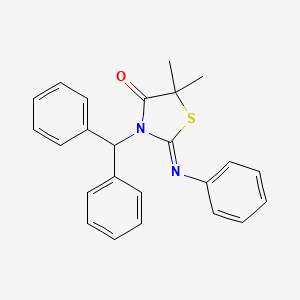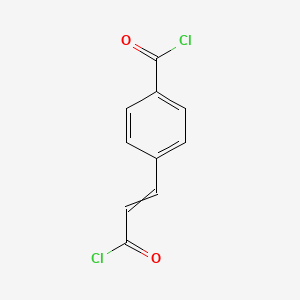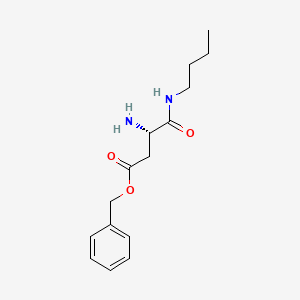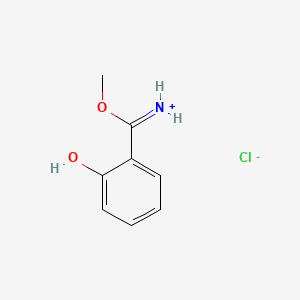
Cyclohexaneacetic acid, 2-(acetyloxy)-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexaneacetic acid, where the acetyloxy group is attached to the second carbon in the trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexaneacetic acid, 2-(acetyloxy)-, trans- typically involves the esterification of cyclohexaneacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of cyclohexaneacetic acid, 2-(acetyloxy)-, trans- follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexaneacetic acid, 2-(acetyloxy)-, trans- ketone.
Reduction: Reduction reactions can convert the compound into cyclohexaneacetic acid, 2-(hydroxy)-, trans-.
Substitution: The acetyloxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- ketone.
Reduction: Cyclohexaneacetic acid, 2-(hydroxy)-, trans-.
Substitution: Cyclohexaneacetic acid, 2-(halogen)-, trans- or cyclohexaneacetic acid, 2-(amine)-, trans-.
Applications De Recherche Scientifique
Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of cyclohexaneacetic acid, 2-(acetyloxy)-, trans- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexaneacetic acid
- Cyclohexylacetic acid
- Cyclohexanecarboxylic acid
- Cyclohexanebutyric acid
Uniqueness
Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- is unique due to the presence of the acetyloxy group in the trans configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61402-61-7 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2-[(1S,2R)-2-acetyloxycyclohexyl]acetic acid |
InChI |
InChI=1S/C10H16O4/c1-7(11)14-9-5-3-2-4-8(9)6-10(12)13/h8-9H,2-6H2,1H3,(H,12,13)/t8-,9+/m0/s1 |
Clé InChI |
YOLLAEFUHGDFSZ-DTWKUNHWSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CCCC[C@H]1CC(=O)O |
SMILES canonique |
CC(=O)OC1CCCCC1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


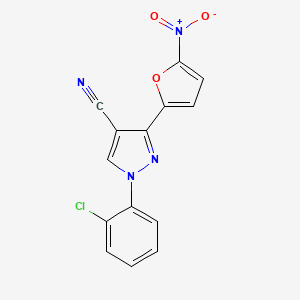
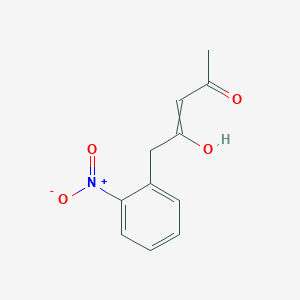
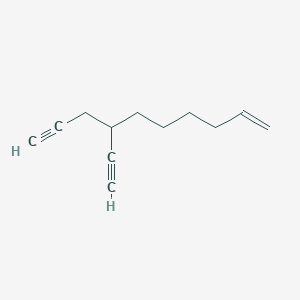
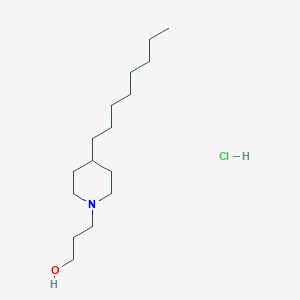
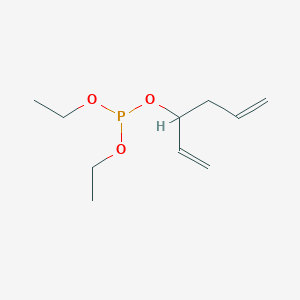
![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)
